molecular formula C14H10ClNO B104086 1-(4-Chlorophenyl)-3-oxoisoindoline CAS No. 2224-77-3

1-(4-Chlorophenyl)-3-oxoisoindoline

Cat. No. B104086
CAS RN: 2224-77-3
M. Wt: 243.69 g/mol
InChI Key: OMUHBVDRMKRVLW-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-oxoisoindoline, also known as chloroisoindoline, is a synthetic compound used in scientific research. It is a derivative of the aryloxoisoindoline class of compounds, which are known to have a wide range of applications in scientific research. Chloroisoindoline has been used in studies to investigate its effects on a variety of biological systems, including the nervous system, immune system, and cardiovascular system.

Scientific Research Applications

Polymer Synthesis and Properties

  • 1-Oxoisoindoline derivatives have been utilized in the synthesis of novel aromatic poly(amide-imide)s. These polymers exhibit amorphous nature, are soluble in polar solvents, and can form transparent, flexible, and tough films. They also demonstrate high thermal stability, with glass transition temperatures ranging from 267 to 327 °C and minimal weight loss at elevated temperatures up to 500 °C in a nitrogen atmosphere. This highlights their potential use in high-temperature applications (Yang & Lin, 1995; Lin & Yang, 1996).

Pharmaceutical Research 2. Certain 3-imino-1-oxoisoindoline derivatives have shown potent anti-inflammatory and analgesic properties in mice models. They have been effective in protecting against lipopolysaccharide-induced endotoxic shock, suggesting potential therapeutic applications (Butner et al., 1996).

Chemical Synthesis Techniques 3. The compound has been used in the development of novel synthesis methods. For instance, a sequential four-component Ugi reaction/oxidative nucleophilic substitution has been applied for synthesizing 3-oxoisoindoline-1-carboxamide derivatives. This method offers benefits like high regio- and chemoselectivity, and efficient synthesis under mild conditions (Balalaie et al., 2020).

Biological Activity Studies 4. 1-Oxoisoindoline derivatives have been evaluated for their cytotoxicity and antibacterial activity. Some of these compounds showed moderate activity against certain cell lines and bacteria, indicating potential utility in developing new antimicrobial agents (Popovics-Tóth et al., 2021).

Potential in PET Imaging 5. In medical imaging, a derivative of 1-oxoisoindoline has been explored as a ligand for PET imaging. It demonstrated improved binding affinity and potential for further modification to enhance pharmacokinetics and brain penetrability for human studies (Kil et al., 2014).

Anticonvulsant Activity Research 6. Semicarbazone derivatives of 1-(4-Chlorophenyl)-3-oxoisoindoline have been synthesized and evaluated for anticonvulsant activity, showing promising results in this therapeutic area (Sameem et al., 2012).

Mechanism of Action

Target of Action

The primary target of 3-(4-Chlorophenyl)isoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription. It is involved in the control of cell division and the regulation of transcription, making it a promising target for anti-cancer drugs .

Mode of Action

3-(4-Chlorophenyl)isoindolin-1-one interacts with CDK7 through hydrogen bonding interactions with active amino acid residues . This interaction inhibits the kinase activity of CDK7, disrupting the cell cycle and transcription processes . The compound shows high binding affinity to CDK7, with a binding energy up to -10.1 kcal/mol .

Biochemical Pathways

The inhibition of CDK7 affects the cell cycle and transcription pathways . CDK7 is involved in the phosphorylation of RNA polymerase II, a key enzyme in the transcription process. By inhibiting CDK7, 3-(4-Chlorophenyl)isoindolin-1-one disrupts the normal function of RNA polymerase II, leading to the suppression of transcription .

Pharmacokinetics

The compound’schemical reactivity is suggested by its high values of global softness and low values of global hardness and chemical potential . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .

Result of Action

The inhibition of CDK7 by 3-(4-Chlorophenyl)isoindolin-1-one leads to the disruption of the cell cycle and transcription processes . This can result in cell cycle arrest and the suppression of transcription , potentially leading to cell death . Therefore, 3-(4-Chlorophenyl)isoindolin-1-one could serve as an effective anti-cancer agent .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes information on toxicity, flammability, environmental impact, and appropriate safety precautions .

properties

IUPAC Name

3-(4-chlorophenyl)-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(17)16-13/h1-8,13H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUHBVDRMKRVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(NC2=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2224-77-3
Record name 1-(4-Chlorophenyl)-3-oxoisoindoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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